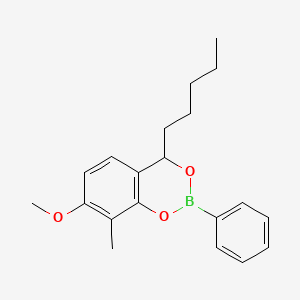
7-Methoxy-8-methyl-4-pentyl-2-phenyl-2H,4H-1,3,2-benzodioxaborinine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Methoxy-8-methyl-4-pentyl-2-phenyl-2H,4H-1,3,2-benzodioxaborinine is a complex organic compound that belongs to the class of benzodioxaborinines. This compound is characterized by its unique structure, which includes a methoxy group, a methyl group, a pentyl chain, and a phenyl ring. The presence of the boron atom within the dioxaborinine ring imparts unique chemical properties to this compound, making it of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methoxy-8-methyl-4-pentyl-2-phenyl-2H,4H-1,3,2-benzodioxaborinine typically involves the formation of the benzodioxaborinine ring through a series of organic reactions. One common method involves the reaction of a phenylboronic acid derivative with a suitable diol under acidic conditions to form the dioxaborinine ring. The methoxy and methyl groups can be introduced through alkylation reactions, while the pentyl chain can be added via a Grignard reaction or similar organometallic coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as palladium or nickel may be employed to facilitate the coupling reactions, and purification steps such as chromatography or recrystallization are used to isolate the final product.
Análisis De Reacciones Químicas
Types of Reactions
7-Methoxy-8-methyl-4-pentyl-2-phenyl-2H,4H-1,3,2-benzodioxaborinine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids or boronates.
Reduction: Reduction reactions can convert the boron-containing ring to other boron derivatives.
Substitution: The methoxy, methyl, and pentyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic acids, while substitution reactions can introduce various functional groups into the molecule.
Aplicaciones Científicas De Investigación
7-Methoxy-8-methyl-4-pentyl-2-phenyl-2H,4H-1,3,2-benzodioxaborinine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with specific molecular targets.
Industry: It is used in the development of new materials and catalysts.
Mecanismo De Acción
The mechanism of action of 7-Methoxy-8-methyl-4-pentyl-2-phenyl-2H,4H-1,3,2-benzodioxaborinine involves its interaction with molecular targets such as enzymes or receptors. The boron atom within the dioxaborinine ring can form reversible covalent bonds with nucleophilic sites on proteins or other biomolecules, modulating their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects.
Comparación Con Compuestos Similares
Similar Compounds
Phenylboronic Acid: A simpler boronic acid derivative with similar reactivity.
Methoxyphenylboronic Acid: Contains a methoxy group, similar to the target compound.
Methylphenylboronic Acid: Contains a methyl group, similar to the target compound.
Uniqueness
7-Methoxy-8-methyl-4-pentyl-2-phenyl-2H,4H-1,3,2-benzodioxaborinine is unique due to the combination of its functional groups and the presence of the dioxaborinine ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Propiedades
Número CAS |
647008-13-7 |
|---|---|
Fórmula molecular |
C20H25BO3 |
Peso molecular |
324.2 g/mol |
Nombre IUPAC |
7-methoxy-8-methyl-4-pentyl-2-phenyl-4H-1,3,2-benzodioxaborinine |
InChI |
InChI=1S/C20H25BO3/c1-4-5-7-12-19-17-13-14-18(22-3)15(2)20(17)24-21(23-19)16-10-8-6-9-11-16/h6,8-11,13-14,19H,4-5,7,12H2,1-3H3 |
Clave InChI |
PHPJFWABFYYEOT-UHFFFAOYSA-N |
SMILES canónico |
B1(OC(C2=C(O1)C(=C(C=C2)OC)C)CCCCC)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




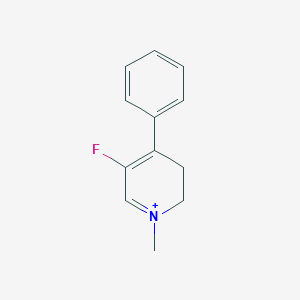

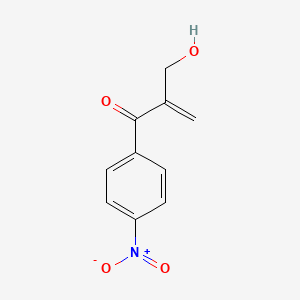
![2,2-Dimethyl-4,5-bis[4-(naphthalen-1-yl)phenyl]-2H-imidazole](/img/structure/B12596706.png)



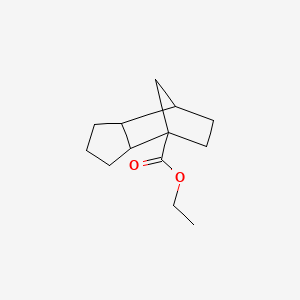
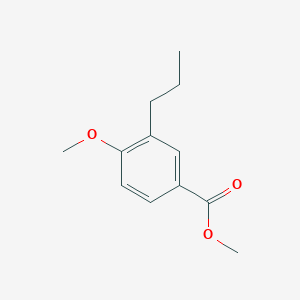
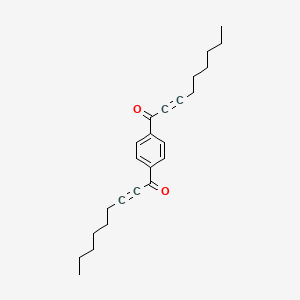
![Acetamide,N,N-dimethyl-2-[[2-(4-methylphenyl)-4-quinazolinyl]thio]-](/img/structure/B12596761.png)

